molecular formula C11H12O4 B3025574 2,3-Dimethoxycinnamic acid CAS No. 7345-82-6

2,3-Dimethoxycinnamic acid

Cat. No.: B3025574
CAS No.: 7345-82-6
M. Wt: 208.21 g/mol
InChI Key: QAXPUWGAGVERSJ-VOTSOKGWSA-N
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Description

2,3-Dimethoxycinnamic acid (2,3-DCA) is a natural secondary metabolite isolated from the marine actinomycete Nocardiopsis metallicus SCSIO 53858, found in deep-sea sediments of the South China Sea . Structurally, it is a cinnamic acid derivative with methoxy groups at the 2- and 3-positions of the benzene ring (Figure 1). Its identification was confirmed via NMR spectroscopy and mass spectrometry, with key spectral data including $ ^1H $ NMR (δ 7.60, 7.17, 3.89, 3.76 ppm) and $ ^{13}C $ NMR (δ 169.9, 150.8, 149.5 ppm) .

2,3-DCA exhibits potent quorum sensing inhibitory (QSI) activity against Chromobacterium violaceum CV026, a Gram-negative bacterium. At 150 µg/mL, it inhibits violacein production (73.9%), swarming motility (65.9%), and biofilm formation (37.8%) by suppressing QS-related genes (cviR, vioA, vioB, vioE) . Molecular docking reveals that 2,3-DCA competitively binds to the CviR receptor, displacing the natural ligand N-hexanoyl-L-homoserine lactone (C6-HSL), thereby disrupting bacterial communication .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxycinnamic acid can be synthesized through several methods. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is heated to 80-85°C for an hour and then refluxed at 109-115°C for an additional three hours. The resulting product is then purified through acidification and recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process often includes the use of acetic anhydride and sodium acetate at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Enzymatic Oxidative Demethylation

2,3-DCA undergoes regioselective oxidative demethylation catalyzed by the bacterial cytochrome P450 enzyme CYP199A4. This reaction replaces the 4-methoxy group with a hydroxyl group, yielding 4-hydroxy-2,3-dimethoxycinnamic acid (Fig. 1).

Key Data :

  • Substrate Specificity : CYP199A4 shows high affinity for 2,3-DCA, with a coupling efficiency of 85% and a product formation rate of 24 min⁻¹ .

  • Analytical Confirmation : GC-MS analysis confirmed the product (expected mass: 310.0; observed mass: 310.0) .

ParameterValue
EnzymeCYP199A4
Reaction TypeOxidative demethylation
Product Formation Rate24 min⁻¹
Coupling Efficiency85%

Condensation Reactions

2,3-DCA participates in base-catalyzed aldol condensation to form complex amides. For example, it reacts with tris(2-aminoethyl)amine to yield (2E,2E,2E)-N,N,N-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide] .

Mechanism :

  • Activation : The carboxylic acid group of 2,3-DCA is activated (e.g., via acyl chloride formation).

  • Nucleophilic Attack : The amine group of tris(2-aminoethyl)amine attacks the activated carbonyl.

Applications : This reaction is utilized to synthesize bioactive polymers with potential antimicrobial properties .

Photodimerization Potential

While direct evidence for 2,3-DCA is limited, studies on structurally analogous cinnamic acid derivatives (e.g., 3,4-dimethoxycinnamic acid) reveal that UV irradiation induces [2+2] cycloaddition , forming truxillic acid derivatives .

Comparative Insights :

CompoundPhotoreactivityYield
3,4-Dimethoxycinnamic acidForms β-truxinic acid via [2+2] cycloaddition85%
This compoundPlausible analogous reactivity (theoretical)

Mechanistic Notes :

  • Reactivity depends on crystal packing and methoxy group positioning.

  • Polymorphs influence reaction rates and yields due to steric and electronic effects .

Competitive Binding in Quorum Sensing Inhibition

2,3-DCA disrupts bacterial communication by competitively binding to the CviR receptor in Chromobacterium violaceum, suppressing quorum sensing (QS)-regulated virulence factors .

Molecular Docking Analysis :

LigandBinding Energy (kcal/mol)Key Interactions
C6-HSL (Natural ligand)-7.53Hydrogen bonds: Asp97, Tyr80, Trp84
2,3-DCA-5.63Hydrogen bonds: Asp97, Met135, Ser155

Impact :

  • Reduces violacein production by 73.9% at 150 µg/mL .

  • Downregulates QS-related genes (cviR, vioA, vioB) via receptor antagonism .

Synthetic Utility in Polymer Chemistry

2,3-DCA serves as a monomer in synthesizing poly(ester amide)s through polycondensation with diols and diamines. These polymers exhibit tunable thermal stability (decomposition temperature: 250–300°C) and solubility in polar aprotic solvents .

Scientific Research Applications

Inhibition of Quorum Sensing (QS)

One of the most notable applications of 2,3-DCA is its role as an inhibitor of quorum sensing in bacteria. Quorum sensing is a communication mechanism that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.

  • Study Findings : Research conducted on Chromobacterium violaceum CV026 demonstrated that 2,3-DCA significantly inhibits QS-related traits:
    • Violacein Production : Inhibition rate of 73.9% at a concentration of 150 μg/mL.
    • Swarming Motility : Inhibition rate of 65.9%.
    • Biofilm Formation : Inhibition rate of 37.8% .

The mechanism involves competitive binding to the CviR receptor, which regulates QS, thereby suppressing the expression of related genes such as cviR, vioA, vioB, and vioE .

Potential Antimicrobial Agent

Given its ability to disrupt bacterial communication systems, 2,3-DCA is being explored as a candidate for developing new antimicrobial agents aimed at combating bacterial resistance.

  • Molecular Docking Studies : These studies have shown that 2,3-DCA competes effectively with natural signaling molecules for binding sites on bacterial receptors involved in QS .

Antioxidant Properties

Cinnamic acid derivatives, including 2,3-DCA, have been studied for their antioxidant properties. They exhibit the potential to scavenge free radicals and reduce oxidative stress in biological systems.

  • Research Insights : Compounds like ferulic acid and sinapic acid have been shown to possess antioxidant activity, suggesting that similar mechanisms may be present in 2,3-DCA .

Case Study 1: Marine Actinomycete Isolation

A significant study isolated Nocardiopsis mentallicus SCSIO 53858 from deep-sea sediments, which produced 2,3-DCA with notable QS inhibitory effects. The extract showed promising results against C. violaceum, highlighting the compound's potential as a biotechnological tool in controlling pathogenic bacteria .

Case Study 2: Molecular Interactions

Molecular docking analyses revealed that the binding energy between 2,3-DCA and CviR was comparable to that of natural ligands. This suggests that the compound can effectively inhibit QS by forming inactive complexes with CviR .

Summary Table of Applications

Application AreaDescriptionKey Findings
Quorum Sensing InhibitionDisrupts bacterial communicationInhibits violacein production by up to 73.9%
Antimicrobial PotentialCandidate for new antimicrobial agentsCompetes with natural signaling molecules for receptor binding
Antioxidant ActivityScavenges free radicalsSimilar properties observed in related cinnamic acid derivatives

Mechanism of Action

The mechanism of action of 2,3-dimethoxycinnamic acid involves its ability to inhibit quorum sensing in bacteria. This is achieved by competitively binding to the same receptor sites as natural signal molecules, thereby disrupting the communication between bacterial cells. This inhibition can lead to reduced biofilm formation and decreased virulence of pathogenic bacteria .

Comparison with Similar Compounds

Cinnamic acid derivatives are structurally diverse, with variations in methoxy and hydroxyl group positions significantly influencing their biological activities. Below is a detailed comparison of 2,3-DCA with its analogs:

Structural and Functional Comparison

Compound Name Structure (Substituent Positions) Source Key Biological Activity Key Findings References
2,3-Dimethoxycinnamic acid Methoxy at 2,3 Marine actinomycete (N. metallicus) Quorum sensing inhibition (QSI) Inhibits C. violaceum QS traits (violacein, swarming, biofilm) via CviR binding . MIC >500 µg/mL .
3,4-Dimethoxycinnamic acid (3,4-DMCA) Methoxy at 3,4 Synthetic/plant sources (Securidaca inappendiculata) MALDI-MSI matrix, antioxidant Enhances detection of low-MW compounds in tissues via MALDI-MSI . Higher water solubility than curcumin .
4-Methoxycinnamic acid (MCA) Methoxy at 4 Synthetic Antimicrobial, QSI Moderately inhibits C. violaceum QS; less effective than 2,3-DCA in molecular docking .
Ferulic acid Methoxy at 3, hydroxyl at 4 Plant cell walls Antioxidant, anti-inflammatory Limited QSI activity compared to dimethoxy analogs .
2,5-Dimethoxycinnamic acid Methoxy at 2,5 Synthetic Not well studied Detected via GC-MS in phytochemical profiling; biological role unclear .

Mechanism of Action and Efficacy

  • 2,3-DCA: Binds competitively to the CviR receptor, suppressing cviR (QS regulator) and vio operon genes (vioA, vioB, vioE), which are critical for violacein biosynthesis . Its MIC exceeds 500 µg/mL, indicating non-bactericidal action .
  • 3,4-DMCA: Primarily used as a matrix in MALDI-MSI due to its low background interference and high ionization efficiency for metabolites . No direct QSI activity reported.
  • MCA and 4-(Dimethylamino)cinnamic acid (DCA): Exhibit moderate QSI activity but lower binding affinity to CviR compared to 2,3-DCA .

Key Advantages of 2,3-DCA Over Analogs

Structural Uniqueness : 2,3-substitution pattern enhances interaction with hydrophobic pockets in CviR, unlike 3,4-DMCA .

Biological Activity

2,3-Dimethoxycinnamic acid (2,3-DCA) is an organic compound classified within the cinnamic acid family. It features methoxy groups at the 2 and 3 positions of the phenyl ring, contributing to its unique chemical properties and biological activities. Its molecular formula is C11H12O4C_{11}H_{12}O_4 with a molecular weight of approximately 208.21 g/mol. This compound has garnered attention for its potential in various biological applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have highlighted the quorum sensing (QS) inhibitory capabilities of 2,3-DCA, particularly against Chromobacterium violaceum CV026. This bacterium is known for its ability to form biofilms and produce virulence factors through QS mechanisms. The following table summarizes the effects of 2,3-DCA on QS-regulated traits:

Concentration (µg/mL) Violacein Production Inhibition (%) Swarming Motility Inhibition (%) Biofilm Formation Inhibition (%)
15073.965.937.8
100Data not availableData not availableData not available
50Data not availableData not availableData not available

At a concentration of 150 µg/mL , 2,3-DCA significantly inhibited violacein production and swarming motility, indicating its potential as a QS inhibitor. The mechanism involves competitive binding to the CviR receptor, which is crucial for regulating QS in C. violaceum .

Molecular docking studies have illustrated that 2,3-DCA competes with natural signal molecules for binding sites on the CviR receptor. This interaction suppresses the expression of QS-related genes such as cviR, vioA, vioB, and vioE, effectively disrupting the communication system essential for bacterial virulence .

Neuroprotective Effects

Research indicates that methoxy derivatives of cinnamic acid exhibit neuroprotective properties. Although direct studies on 2,3-DCA are sparse, compounds with similar structures have been shown to reduce memory deficits in rodent models and enhance cell viability under stress conditions . This suggests that 2,3-DCA may also possess neuroprotective potential.

Study on Quorum Sensing Inhibition

In a study conducted by researchers isolating compounds from Nocardiopsis mentallicus, it was found that 2,3-DCA effectively inhibited QS traits in C. violaceum. The study utilized various concentrations to assess the impact on bacterial behavior and gene expression related to QS .

In Vivo Studies

While much of the current research focuses on in vitro models, there is evidence suggesting that methoxy derivatives can positively influence liver enzyme activity and oxidative stress balance in vivo . Future studies should explore similar pathways for 2,3-DCA.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,3-Dimethoxycinnamic acid?

  • Methodological Answer : Structural elucidation requires a combination of techniques:

  • Mass Spectrometry (MS) : Use electron ionization (EI) or MALDI-TOF to determine molecular weight (208.2106 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, methoxy C-O vibrations) via gas-phase IR spectra .
  • Nuclear Magnetic Resonance (NMR) : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and trans-alkene protons (δ ~6.3 and ~7.6 ppm, J = 16 Hz) using ¹H and ¹³C NMR .
    • Data Table :
TechniqueKey Peaks/DataReference
MSm/z 208 (M⁺)
IR1700 cm⁻¹
NMRδ 6.3 (d, J=16 Hz)

Q. What are the safety protocols for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust .
  • Storage : Store at -20°C in airtight containers to avoid degradation .
  • Incompatibilities : Avoid strong oxidizers and acids/alkalis to prevent hazardous reactions .

Q. How is this compound synthesized, and what are common derivatives?

  • Methodological Answer :

  • Synthesis : Derived via Claisen-Schmidt condensation of 2,3-dimethoxybenzaldehyde with malonic acid, catalyzed by pyridine .
  • Derivatives :
  • Amides : React with amines (e.g., thiomorpholine) using coupling agents like EDC/NHS for bioactive analogs .
  • Esters : Esterify with alcohols (e.g., methanol) under acidic conditions for improved solubility .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s role in quorum sensing inhibition?

  • Methodological Answer :

  • Software : Use AutoDock4 with flexible side-chain modeling to simulate binding to Chromobacterium violaceum’s CviR receptor .
  • Protocol :

Prepare ligand (2,3-DCA) and receptor (CviR PDB: 3QP8) files.

Define binding pockets near the autoinducer (C6-HSL) site.

Run 100 docking trials with Lamarckian genetic algorithm; analyze binding energy (ΔG ≤ -7 kcal/mol suggests strong inhibition) .

  • Validation : Compare docking results with in vitro assays (e.g., violacein inhibition IC₅₀) .

Q. What in vitro assays validate quorum sensing inhibition by this compound?

  • Methodological Answer :

  • Violacein Assay :

Grow C. violaceum ATCC 12472 in LB broth with sub-MIC doses of 2,3-DCA (10–100 µg/mL).

Measure violacein production at OD₅₈₀ after 24h; IC₅₀ is typically ~50 µg/mL .

  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction under 2,3-DCA treatment .

Q. How do methoxy group positions (2,3 vs. 3,4) influence bioactivity in cinnamic acid derivatives?

  • Methodological Answer :

  • SAR Analysis :
  • 2,3-Substitution : Enhances quorum sensing inhibition (e.g., 2,3-DCA reduces violacein by 80% at 100 µg/mL) due to optimal steric fit in CviR’s hydrophobic pocket .
  • 3,4-Substitution : Favors antioxidant activity (e.g., 3,4-DCA scavenges DPPH radicals with EC₅₀ ~20 µM) due to resonance stabilization of phenolic radicals .
  • Computational Comparison : Overlap electrostatic potentials using Gaussian09 to compare charge distribution between isomers .

Q. How should researchers resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Source Validation : Cross-check purity (HPLC ≥95%) and structural data (NMR) to rule out isomer contamination .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., C. violaceum ATCC 12472) .
  • Meta-Analysis : Compare IC₅₀ values across studies; significant outliers may indicate methodological variability .

Q. Data Contradiction Analysis

  • Issue : Conflicting reports on antioxidant activity between 2,3-DCA (limited) and 3,4-DCA (strong).
    • Resolution :
  • Mechanistic Focus : 3,4-DCA’s para-methoxy groups stabilize free radicals, whereas 2,3-DCA’s ortho-substitution favors receptor binding .
  • Experimental Design : Use orthogonal assays (e.g., FRAP for antioxidants vs. violacein inhibition for quorum sensing) to isolate bioactivity .

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXPUWGAGVERSJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-60-1, 7345-82-6
Record name 2',3'-Dimethoxycinnamic acid
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Record name 7461-60-1
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Record name 2',3'-dimethoxycinnamic acid
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Record name trans-2,3-Dimethoxycinnamic Acid
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